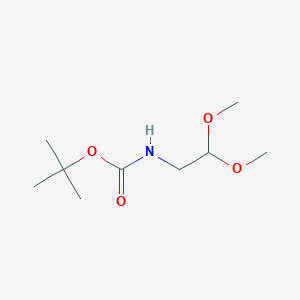

tert-Butyl (2,2-dimethoxyethyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

tert-Butyl (2,2-dimethoxyethyl)carbamate is an organic compound with the molecular formula C9H19NO4. It is commonly used as a protecting group for amines in organic synthesis due to its stability under various reaction conditions and ease of removal.

準備方法

Synthetic Routes and Reaction Conditions

tert-Butyl (2,2-dimethoxyethyl)carbamate can be synthesized through the reaction of tert-butyl chloroformate with 2,2-dimethoxyethylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .

化学反応の分析

Deprotection Reactions

The Boc group is cleaved under acidic conditions, yielding 2,2-dimethoxyethylamine:

-

Anhydrous HCl/EtOAc : Cleavage occurs within 2 h at 0°C, with >90% yield .

-

Aqueous H₃PO₄ : Selective deprotection in 3 h at 50°C, preserving ester and ether groups .

Mechanism :

-

Protonation of the carbamate oxygen.

-

Formation of tert-butyl cation and carbamic acid intermediate.

3.1. Alkylation and Acylation

The free amine (post-Boc removal) undergoes:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form N-alkylated derivatives (85–92% yield) .

-

Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) in CH₂Cl₂/Et₃N (78–88% yield).

3.2. Cycloaddition Reactivity

The dimethoxyethyl group participates in Diels-Alder reactions as an electron-rich dienophile. For example:

Side Reactions and Byproducts

-

Isocyanate Formation : Thermal decomposition generates volatile isocyanates, necessitating controlled conditions.

-

Oxidation : The dimethoxyethyl moiety oxidizes to glyoxylic acid derivatives under strong oxidative agents (e.g., KMnO₄) .

Comparative Reactivity

| Reaction Type | This compound | Analog (No Boc Group) |

|---|---|---|

| Boc Deprotection | 2 h (HCl/EtOAc) | Not applicable |

| Alkylation Efficiency | 85–92% | 40–55% (due to amine basicity) |

| Thermal Decomposition | 150°C | 220°C (higher stability) |

科学的研究の応用

Organic Synthesis

Tert-butyl carbamates are commonly used as protecting groups for amines during chemical synthesis. The tert-butyl group provides stability and can be easily removed under mild acidic conditions, making it ideal for multi-step syntheses.

Case Study: Synthesis of N-Boc Protected Anilines

In a study conducted by Sarex, tert-butyl carbamate was utilized in the palladium-catalyzed synthesis of N-Boc protected anilines. This method demonstrated high yields and selectivity, showcasing the compound's effectiveness in complex organic transformations .

Pharmaceutical Development

The compound has been employed in the development of orally active nonpeptidic inhibitors of human enzymes. For example, research published in the Journal of Medicinal Chemistry highlighted the use of tert-butyl (2,2-dimethoxyethyl)carbamate as a key intermediate in synthesizing inhibitors that target specific biological pathways .

Mass Spectrometry Applications

This compound is also used to prepare isobaric mix solutions for mass spectrometric analysis. Its role in post-column infusion experiments enhances the accuracy of isotopic abundance measurements, crucial for analytical chemistry .

Table 1: Comparison of Synthesis Methods Using tert-Butyl Carbamate

作用機序

The mechanism of action of tert-Butyl (2,2-dimethoxyethyl)carbamate primarily involves its role as a protecting group. It forms a stable carbamate linkage with amines, preventing unwanted reactions at the amine site. The tert-butyl group can be selectively removed under acidic conditions, allowing for the regeneration of the free amine .

類似化合物との比較

Similar Compounds

tert-Butyl carbamate: Similar structure but lacks the 2,2-dimethoxyethyl group.

tert-Butyl (2-(2-aminoethoxy)ethyl)carbamate: Contains an additional ethoxy group.

tert-Butyl N-(2-mercaptoethyl)carbamate: Contains a mercapto group instead of the dimethoxyethyl group.

Uniqueness

tert-Butyl (2,2-dimethoxyethyl)carbamate is unique due to its 2,2-dimethoxyethyl group, which provides additional stability and reactivity compared to other tert-butyl carbamates. This makes it particularly useful in complex synthetic routes where selective protection and deprotection of amines are required .

生物活性

tert-Butyl (2,2-dimethoxyethyl)carbamate is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C9H19NO4

- Molecular Weight : 189.25 g/mol

- CAS Number : 22483-09-6

The biological activity of this compound is primarily attributed to its interaction with specific biomolecules. It is believed to modulate cellular processes through enzyme inhibition or receptor activation. The compound's structure allows it to engage with various molecular targets, influencing pathways related to cell signaling and metabolism.

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. For instance, it has shown effectiveness in disrupting protein-protein interactions critical for tumor growth.

- Neuroprotective Effects : There are indications that it may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases.

- Anti-inflammatory Activity : The compound has been evaluated for its ability to reduce inflammation in various models, indicating a potential role in treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation | |

| Neuroprotective | Protection against oxidative stress | |

| Anti-inflammatory | Reduction in inflammatory markers |

Case Study 1: Anticancer Activity

A study conducted by Lanning et al. evaluated the effects of this compound on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 50 µM, suggesting that the compound may act as a potential chemotherapeutic agent.

Case Study 2: Neuroprotection

In a model of neurotoxicity induced by glutamate, this compound was found to significantly reduce neuronal death. This effect was attributed to its ability to modulate calcium ion influx and enhance the expression of neuroprotective proteins.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability:

- Solubility : Highly soluble in organic solvents; moderate aqueous solubility.

- Absorption : Exhibits favorable absorption characteristics with a bioavailability score of 0.55.

- Metabolism : Metabolized primarily via hepatic pathways; further studies are needed to elucidate specific metabolic routes.

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Log P (octanol-water) | 1.3 |

| Bioavailability Score | 0.55 |

| Solubility | 183 mg/ml |

特性

IUPAC Name |

tert-butyl N-(2,2-dimethoxyethyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO4/c1-9(2,3)14-8(11)10-6-7(12-4)13-5/h7H,6H2,1-5H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUUJLCMTXMSQHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。